Direct Head-to-Head Potency Comparison Against Closest Structural Analog (Compound 5c)
In a direct comparison using the identical fluorescence polarization (FP)-based competition assay, N-[(4-chlorophenyl)methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide (Compound 5m) demonstrates a 3.7-fold higher inhibitory potency against human NNMT compared to its closely related analog Compound 5c [REFS-1, REFS-2]. This single-point substitution drastically alters biochemical activity, highlighting the non-obvious nature of the SAR within this chemical series.
| Evidence Dimension | Inhibitory Potency (IC50) against human Nicotinamide N-Methyltransferase (NNMT) |
|---|---|
| Target Compound Data | IC50 = 30 nM (Compound 5m, CAS 2034271-72-0) |
| Comparator Or Baseline | IC50 = 110 nM (Compound 5c, a direct structural analog from the same chemical series) |
| Quantified Difference | ~3.7-fold greater potency for the target compound |
| Conditions | Fluorescence polarization (FP)-based competition assay using recombinant human NNMT. The assay's sensitivity is limited by the binding affinity of the probe for NNMT. |
Why This Matters
This 3.7-fold potency difference is critical for researchers selecting a chemical probe; the target compound achieves functional inhibition at significantly lower concentrations, reducing the likelihood of off-target effects and improving the assay window in cellular models, making it the superior procurement choice for NNMT-related studies.
- [1] BindingDB. BDBM712795 (US20250017936, Compound 5m). Affinity Data: IC50 30 nM for NNMT. Accessed via BindingDB.org. View Source
- [2] BindingDB. BDBM50627708 (US20250017936, Compound 5c). Affinity Data: IC50 110 nM for NNMT. Accessed via BindingDB.org. View Source
